3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 3-methylbenzoic acid with a morpholine derivative. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A quinazoline derivative with similar structural features.
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis}benzamide: A cinnamic acid derivative with a morpholine ring.
Uniqueness
3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of a benzamide core with a morpholine-substituted cyclohexyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C19H28N2O2/c1-16-6-5-7-17(14-16)18(22)20-15-19(8-3-2-4-9-19)21-10-12-23-13-11-21/h5-7,14H,2-4,8-13,15H2,1H3,(H,20,22) |
InChI Key |
LLPQCHJPRXEXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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